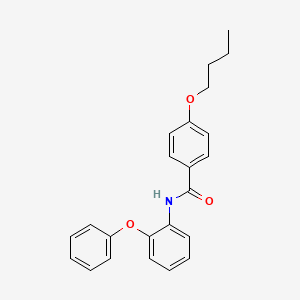

4-butoxy-N-(2-phenoxyphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

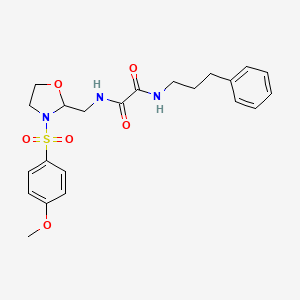

“4-butoxy-N-(2-phenoxyphenyl)benzamide” is a chemical compound with the molecular formula C23H23NO3 . It is a type of benzamide, which is a significant class of amide compounds widely used in various industries and potential drug industries .

Synthesis Analysis

Benzamides, including “4-butoxy-N-(2-phenoxyphenyl)benzamide”, can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .

Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of “4-butoxy-N-(2-phenoxyphenyl)benzamide”:

Antiviral Agents

4-butoxy-N-(2-phenoxyphenyl)benzamide has shown potential as an antiviral agent. Research indicates that derivatives of benzamide can inhibit deubiquitinase (DUB) enzymes, which are crucial for the replication of various viruses such as Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 . This inhibition can prevent the virus from replicating, making these compounds promising candidates for antiviral drug development.

Antibacterial Applications

Benzamide derivatives, including 4-butoxy-N-(2-phenoxyphenyl)benzamide, have been studied for their antibacterial properties. These compounds have demonstrated effectiveness against both gram-positive and gram-negative bacteria . This makes them valuable in the development of new antibacterial agents, especially in the face of rising antibiotic resistance.

Antioxidant Activity

The antioxidant properties of benzamide derivatives are another significant area of research. These compounds have been shown to exhibit strong free radical scavenging and metal chelating activities . This suggests their potential use in preventing oxidative stress-related diseases, such as cardiovascular diseases and certain types of cancer.

Anti-inflammatory Agents

Benzamide derivatives have also been explored for their anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response . This makes them potential candidates for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.

Cancer Treatment

Research has shown that benzamide derivatives can have anti-tumor effects. These compounds can inhibit the growth of cancer cells by interfering with various cellular processes . This makes them promising candidates for the development of new cancer therapies.

Drug Discovery and Development

4-butoxy-N-(2-phenoxyphenyl)benzamide and its derivatives are valuable in drug discovery and development. Their diverse biological activities make them suitable for high-throughput screening in the search for new therapeutic agents . This can accelerate the development of new drugs for a variety of diseases.

Industrial Applications

Beyond medical applications, benzamide derivatives are also used in various industrial sectors. They are employed in the production of plastics, rubber, and paper . Their chemical properties make them useful as intermediates in the synthesis of other industrial chemicals.

Agricultural Uses

In agriculture, benzamide derivatives can be used as herbicides and pesticides . Their ability to inhibit the growth of certain plants and pests makes them valuable in crop protection and management.

Propiedades

IUPAC Name |

4-butoxy-N-(2-phenoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3/c1-2-3-17-26-19-15-13-18(14-16-19)23(25)24-21-11-7-8-12-22(21)27-20-9-5-4-6-10-20/h4-16H,2-3,17H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUSIYNDFUOKLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-(2-phenoxyphenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2620877.png)

![4-[(4-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B2620878.png)

![N-[(4-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2620879.png)

![N-(4-Chlorophenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2620882.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2620893.png)

![8-(4-Ethoxyphenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2620894.png)